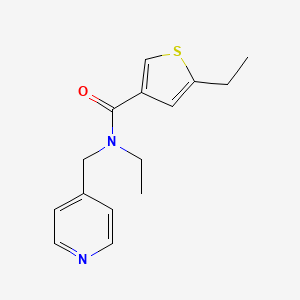
N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, also known as THIP, is a chemical compound that has been studied extensively in the field of neuroscience. It is a GABA(A) receptor agonist, which means that it activates the GABA(A) receptor in the brain. This receptor is responsible for inhibiting the activity of neurons, which can have a calming effect on the brain.
作用機序
N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide works by binding to the GABA(A) receptor in the brain, which activates the receptor and increases the inhibitory activity of neurons. This can have a calming effect on the brain, which can be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the activity of GABAergic neurons, which can have a calming effect on the brain. It has also been shown to increase the release of GABA in the brain, which can further enhance the inhibitory activity of neurons.
実験室実験の利点と制限
One of the advantages of using N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments is that it is a potent and selective GABA(A) receptor agonist. This means that it can be used to selectively activate the GABA(A) receptor in the brain, which can be useful in studying the effects of GABAergic signaling on the brain. However, one of the limitations of using this compound is that it can have off-target effects on other receptors in the brain, which can complicate the interpretation of results.
将来の方向性
There are a number of future directions for research on N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. One potential direction is to study the effects of this compound on different types of neurons in the brain, including excitatory and inhibitory neurons. Another potential direction is to study the effects of this compound on different regions of the brain, including the hippocampus and prefrontal cortex. Additionally, further research is needed to determine the optimal dosages and administration methods for this compound in the treatment of neurological disorders.
合成法
N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 3-thiophenecarboxylic acid with diethylamine and 4-pyridinemethanol. Other methods include the reaction of 3-thiophenecarboxylic acid with diethylamine and 4-pyridinecarboxaldehyde, or the reaction of 3-thiophenecarboxylic acid with diethylamine and 4-pyridineacetaldehyde.
科学的研究の応用
N,5-diethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been used extensively in scientific research to study the effects of GABA(A) receptor activation on the brain. It has been shown to have a number of potential applications in the treatment of neurological disorders, including epilepsy, anxiety, and depression.
特性
IUPAC Name |
N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-14-9-13(11-19-14)15(18)17(4-2)10-12-5-7-16-8-6-12/h5-9,11H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWMMUFYIGVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N(CC)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

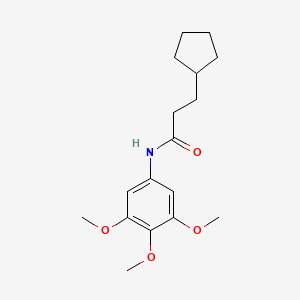
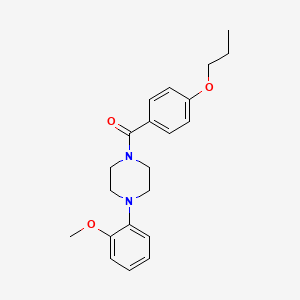
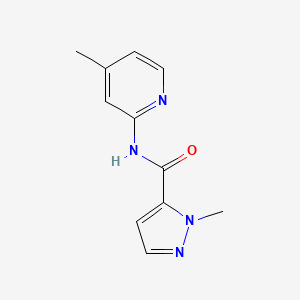
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5348779.png)
![5-bromo-2-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5348787.png)
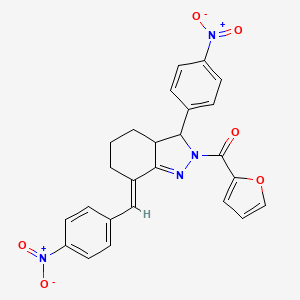
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5348801.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348808.png)
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)
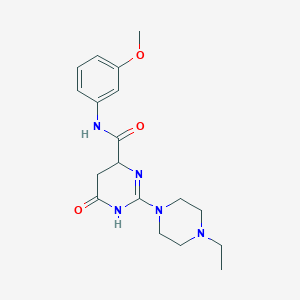
![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)
![8-[3-(2-chlorophenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5348838.png)
![methyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5348841.png)